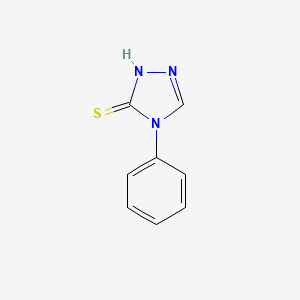

4-Phenyl-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93433. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGUFBAPNSPHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968498 | |

| Record name | 4-Phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5373-72-8 | |

| Record name | 5373-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-2,4-DIHYDRO-(1,2,4)TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenyl-4H-1,2,4-triazole-3-thiol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Phenyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide focuses on a key derivative, this compound, providing a comprehensive overview of its chemical properties, synthesis, reactivity, and significance in the field of drug development. As a versatile synthetic intermediate, its unique structural features, including the thione-thiol tautomerism and multiple reactive sites, make it a compound of significant interest for the development of novel therapeutic agents. This document serves as a technical resource, synthesizing data from spectroscopic analysis, chemical reactivity studies, and biological screenings to offer field-proven insights for researchers.

Molecular Structure and Tautomerism

This compound (C₈H₇N₃S) is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with a phenyl group at the N4 position and a thiol group at the C3 position.[3][4] A critical aspect of its chemistry is the existence of a prototropic equilibrium between two tautomeric forms: the thiol form and the thione form.[5]

-

This compound (Thiol form)

-

4-Phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Thione form)

Experimental and computational studies indicate that the thione form is the predominant and more stable tautomer in both the solid state and in solution.[5][6] This equilibrium is fundamental to its reactivity and biological interactions, as the proton can be transferred between the sulfur and nitrogen atoms. The stability of the thione form is often attributed to the greater strength of the C=S double bond and favorable delocalization of charge within the heterocyclic ring.

Caption: Thione-thiol tautomerism of the core molecule.

Synthesis and Characterization

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-established, with the most common and reliable method involving the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1][7] This approach offers high yields and purity.

Experimental Protocol: Synthesis via Thiosemicarbazide Cyclization

This two-step protocol describes the synthesis starting from phenyl isothiocyanate and phenylhydrazine.

Step 1: Synthesis of 1,4-Diphenylthiosemicarbazide

-

Dissolve phenylhydrazine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add phenyl isothiocyanate (1.0 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

The resulting white precipitate of 1,4-diphenylthiosemicarbazide is collected by vacuum filtration, washed with cold ethanol, and dried.

Causality: The nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbon of the isothiocyanate. Ethanol is a suitable solvent that facilitates the reaction without participating in it.

Step 2: Cyclization to this compound

-

Suspend the 1,4-diphenylthiosemicarbazide (1.0 eq) from Step 1 in an aqueous solution of sodium hydroxide (2 M, ~4-5 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. During reflux, the solid will dissolve as the cyclization proceeds.

-

After cooling the reaction mixture to room temperature, filter it to remove any unreacted starting material.

-

Carefully acidify the clear filtrate with dilute hydrochloric acid (e.g., 2N HCl) until it is acidic to litmus paper (pH ~5-6).

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and recrystallize from an appropriate solvent like ethanol to obtain the pure product.

Causality: The strong base (NaOH) facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to the elimination of a water molecule and the formation of the stable triazole ring. Acidification is required to protonate the resulting thiolate salt, causing the final product to precipitate.

References

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7N3S | CID 786454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. ijsr.net [ijsr.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

4-Phenyl-4H-1,2,4-triazole-3-thiol CAS number and structure

An In-Depth Technical Guide to 4-Phenyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No: 5373-72-8), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key derivative of the 1,2,4-triazole scaffold, this molecule serves as a versatile building block for the synthesis of novel compounds with diverse biological activities. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, established synthetic routes, spectroscopic characterization, potential applications, and essential safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, reflecting an approach grounded in practical laboratory experience.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its unique combination of features: metabolic stability, hydrogen bonding capability, and dipole character, which facilitate strong interactions with biological targets.[1] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.[1][2][3]

This compound is a notable member of this class, distinguished by a phenyl group at the N4 position and a thiol group at the C3 position. The presence of the reactive thiol group makes it an exceptionally useful intermediate for further chemical modification, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR) in drug discovery programs.

Core Properties and Structural Elucidation

A precise understanding of a compound's fundamental properties is critical for its effective application.

Compound Identification

The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 5373-72-8 | [4][5] |

| Molecular Formula | C₈H₇N₃S | [4][5] |

| Molecular Weight | 177.23 g/mol | [4] |

| IUPAC Name | 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | [5] |

| Synonyms | 4-Phenyl-3-mercapto-4H-1,2,4-triazole | [5] |

Structural Features and Tautomerism

The structure of this compound is characterized by the potential for thione-thiol tautomerism. The compound can exist in equilibrium between the thiol form (containing an S-H bond) and the thione form (containing a C=S bond).[6] This equilibrium is influenced by factors such as the solvent and the physical state (solid vs. solution). Spectroscopic evidence, particularly from IR and NMR, is crucial for determining the predominant form under specific conditions.[6]

Caption: Thione-thiol tautomerism of this compound.

Synthesis and Characterization

The synthesis of 1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. The most common and reliable methods involve the alkaline cyclization of substituted thiosemicarbazide precursors.[3]

General Synthetic Protocol

The synthesis is typically a two-step process starting from phenyl isothiocyanate.

Step 1: Formation of the Thiosemicarbazide Intermediate Phenyl isothiocyanate is reacted with a carbohydrazide (e.g., formic hydrazide) to form the corresponding 1-formyl-4-phenylthiosemicarbazide. This reaction is a nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate.

Step 2: Alkaline Cyclization The thiosemicarbazide intermediate is then heated under reflux in an alkaline medium, such as an aqueous solution of sodium hydroxide. The base facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to cyclization and dehydration to form the stable 1,2,4-triazole ring. Acidification of the reaction mixture then precipitates the final product.[3]

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol

-

Materials: Phenyl isothiocyanate, formic hydrazide, sodium hydroxide, concentrated hydrochloric acid, ethanol.

-

Step 1: In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in ethanol. Add formic hydrazide (1 equivalent) dropwise while stirring. Reflux the mixture for 2-3 hours.

-

Step 2: Cool the reaction mixture. The resulting precipitate (1-formyl-4-phenylthiosemicarbazide) can be filtered, washed with cold ethanol, and dried.

-

Step 3: Suspend the dried intermediate in an aqueous solution of sodium hydroxide (e.g., 8%).

-

Step 4: Heat the suspension under reflux for 4-6 hours until a clear solution is obtained.

-

Step 5: Cool the solution to room temperature and pour it into ice-cold water.

-

Step 6: Acidify the solution slowly with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Step 7: Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from ethanol can be performed for further purification.[3]

Spectroscopic Characterization

Validation of the synthesized structure is achieved through standard spectroscopic techniques.

| Technique | Expected Observations | Rationale |

| FTIR (KBr) | ~3300-3100 cm⁻¹ (N-H), ~3050 cm⁻¹ (Ar C-H), ~2550 cm⁻¹ (S-H, thiol), ~1600 cm⁻¹ (C=N), ~1300 cm⁻¹ (C=S, thione) | Confirms the presence of key functional groups. The relative intensity of S-H vs. C=S peaks indicates the predominant tautomeric form in the solid state.[6][7] |

| ¹H-NMR (DMSO-d₆) | δ 13.0-14.0 (s, 1H, SH/NH), δ 7.4-7.8 (m, 5H, Ar-H) | The downfield singlet is characteristic of the acidic proton of the thiol/thione group. The multiplet corresponds to the five protons of the phenyl ring.[7] |

| ¹³C-NMR (DMSO-d₆) | ~δ 167 (C=S), ~δ 125-135 (Aromatic Carbons) | The chemical shift around 167 ppm is indicative of the thione carbon, providing strong evidence for this tautomer in solution.[5] |

| Mass Spec (GC-MS) | m/z 177 (M⁺), 176 (M-H)⁺ | The molecular ion peak confirms the molecular weight of the compound.[5] |

Applications in Research and Drug Development

The utility of this compound stems from its dual role as both a biologically active scaffold and a reactive chemical intermediate.

-

Antimicrobial and Antifungal Agents: The 1,2,4-triazole-3-thiol core is a key pharmacophore in many antimicrobial agents. The sulfur atom can coordinate with metal ions in enzymes, while the triazole ring engages in hydrogen bonding, disrupting essential microbial processes.[1][2]

-

Anticancer Research: Derivatives synthesized from this compound have been investigated for their cytotoxic effects. Modifications at the thiol position can be used to attach moieties that target specific pathways in cancer cells.

-

Synthesis of Fused Heterocyclic Systems: The thiol group is an excellent nucleophile, readily reacting with electrophiles. This allows for the construction of fused ring systems, such as triazolo[3,4-b]thiadiazines, which often exhibit enhanced biological activity.[1]

-

Corrosion Inhibition: The nitrogen and sulfur atoms can effectively coordinate to metal surfaces, forming a protective layer. This has led to its investigation as a corrosion inhibitor for various metals and alloys.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to safety protocols is paramount.

Hazard Identification

The compound is generally classified as an irritant.

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Data sourced from available Safety Data Sheets (SDS).[8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[10]

Conclusion

This compound is a high-value heterocyclic compound underpinned by a robust and accessible synthetic methodology. Its significance lies not only in the inherent biological potential of the triazole scaffold but also in its capacity as a versatile synthon for creating extensive libraries of novel derivatives. The thione-thiol tautomerism and the reactive thiol group provide chemists with multiple avenues for molecular elaboration. For researchers in drug discovery and materials science, this compound represents a foundational building block for developing next-generation therapeutic agents and functional materials.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | C8H7N3S | CID 786454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. mdpi.com [mdpi.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

A Comprehensive Spectroscopic Guide to 4-Phenyl-4H-1,2,4-triazole-3-thiol: Elucidating Molecular Structure and Properties

Introduction: The Significance of 4-Phenyl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry

The 1,2,4-triazole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this esteemed class of heterocyclic compounds, this compound stands out as a crucial synthetic intermediate and a pharmacophore of considerable interest. Its structural elucidation is paramount for quality control, reaction monitoring, and for understanding its interactions with biological targets. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind spectral features and the logic of experimental choices are emphasized to provide a field-proven perspective on the structural analysis of this important molecule.

The structural integrity of this compound is defined by a phenyl group attached to a nitrogen atom of the triazole ring and a thiol group, which can exist in tautomeric equilibrium with its thione form. This structural nuance is critical to its chemical reactivity and biological activity and can be effectively probed using the spectroscopic techniques detailed herein.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the thiol and the thione. The equilibrium between these two forms is influenced by factors such as the solvent and the solid-state packing. Spectroscopic analysis is crucial for identifying the predominant tautomer under the experimental conditions.

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules.[3]

¹H NMR Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring, non-equivalent protons.

Experimental Protocol: ¹H NMR Spectroscopy A generalized protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence the position of exchangeable protons (N-H and S-H).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and spectral width.

Predicted ¹H NMR Spectrum and Interpretation: While an experimental spectrum for the title compound is not readily available in the literature, a predicted spectrum can be inferred from data on analogous compounds and spectral databases. The expected signals are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Singlet (broad) | 1H | SH (Thiol) or NH (Thione) | The proton attached to a heteroatom is typically deshielded and appears as a broad singlet due to chemical exchange. Its chemical shift is highly dependent on solvent and concentration. The downfield shift is characteristic of thiol protons in similar triazole systems.[4] |

| ~8.50 | Singlet | 1H | C5-H (Triazole) | The proton on the triazole ring is in an electron-deficient environment, leading to a downfield chemical shift. |

| ~7.40 - 7.60 | Multiplet | 5H | Phenyl-H | The aromatic protons of the phenyl ring will appear as a complex multiplet in this region, typical for a monosubstituted benzene ring. |

Causality in Interpretation:

-

The broadness of the SH/NH peak is a direct consequence of proton exchange with the solvent or other molecules. This exchange happens on a timescale that is fast relative to the NMR experiment, leading to a coalescence of the signal.

-

The downfield shift of the triazole proton (C5-H) is due to the deshielding effect of the electronegative nitrogen atoms in the ring.

-

The multiplet for the phenyl protons arises from the spin-spin coupling between the ortho, meta, and para protons, which have slightly different chemical environments.

¹³C NMR Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to that for ¹H NMR, with the following key differences:

-

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Acquisition Time: Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Spectrum and Interpretation: Based on known chemical shifts for phenyl and triazole moieties, the following peaks are predicted for this compound.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C3 (Triazole) | The carbon atom attached to the sulfur atom (in the thiol form) or double-bonded to sulfur (in the thione form) is significantly deshielded. |

| ~145 | C5 (Triazole) | The other carbon atom in the triazole ring. |

| ~135 | C-ipso (Phenyl) | The carbon atom of the phenyl ring directly attached to the triazole nitrogen. |

| ~129 | C-para (Phenyl) | The para carbon of the phenyl ring. |

| ~128 | C-meta (Phenyl) | The meta carbons of the phenyl ring. |

| ~125 | C-ortho (Phenyl) | The ortho carbons of the phenyl ring. |

Self-Validating System: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. For this compound, we expect to see 6 distinct signals (2 for the triazole ring and 4 for the phenyl ring, assuming free rotation).

Infrared (IR) Spectroscopy: Probing Functional Groups

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group it belongs to.

Experimental Protocol: KBr Pellet Method for Solid Samples

-

Material Preparation: Use spectroscopic grade potassium bromide (KBr) and dry it in an oven at ~110°C for several hours to remove any adsorbed water.[5][6] The sample should also be thoroughly dried.

-

Grinding and Mixing: Grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of the dry KBr and mix thoroughly until a homogeneous powder is obtained.[7]

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.[5]

Predicted IR Spectrum and Interpretation: The IR spectrum of this compound is expected to show the following characteristic absorption bands, which can also help in distinguishing between the thiol and thione tautomers.

| Wavenumber (cm⁻¹) | Vibration | Assignment | Rationale |

| ~3100-3000 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations of the C-H bonds in the phenyl and triazole rings. |

| ~2600-2550 | S-H stretch | Thiol (S-H) | A weak but characteristic absorption in this region would be strong evidence for the presence of the thiol tautomer. |

| ~1600, 1490, 1450 | C=C stretch | Aromatic ring | These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring. |

| ~1620 | C=N stretch | Triazole ring | The stretching vibration of the carbon-nitrogen double bond within the triazole ring.[4] |

| ~1300 | C-N stretch | Triazole ring | Stretching vibration of the carbon-nitrogen single bonds. |

| ~1250 | C=S stretch | Thione (C=S) | A strong absorption in this region would indicate a significant contribution from the thione tautomer. |

| ~750, 690 | C-H bend | Aromatic out-of-plane | These strong absorptions are characteristic of a monosubstituted benzene ring. |

Expertise in Interpretation: The presence or absence of a weak band around 2550-2600 cm⁻¹ (S-H stretch) and a strong band around 1250 cm⁻¹ (C=S stretch) is the most direct way to assess the thiol-thione tautomeric equilibrium in the solid state.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and characteristic fragment ions.[8][9] The fragmentation pattern provides valuable information about the structure of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[10]

-

Ionization: The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺˙).[9][11]

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, more stable ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrum and Fragmentation Pathway: The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 177, corresponding to its molecular weight. The fragmentation pattern can be rationalized as follows:

Summary of Key Mass Spectral Data

| m/z | Ion | Rationale |

| 177 | [M]⁺˙ | Molecular Ion (C₈H₇N₃S)⁺˙ |

| 176 | [M-H]⁺ | Loss of a hydrogen radical. |

| 104 | [C₆H₅N₂]⁺ | Loss of HSCN from the molecular ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a very common fragment for phenyl-containing compounds. |

digraph "Fragmentation" {

graph [splines=true, overlap=false];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#4285F4"];

M [label="[M]⁺˙\nm/z = 177"];

M_H [label="[M-H]⁺\nm/z = 176"];

F1 [label="[C₆H₅N₂]⁺\nm/z = 104"];

F2 [label="[C₆H₅]⁺\nm/z = 77"];

M -> M_H [label="- H˙"];

M -> F1 [label="- HSCN"];

F1 -> F2 [label="- N₂"];

}

Caption: Proposed EI-MS fragmentation pathway for this compound.

Authoritative Grounding: The fragmentation of the 1,2,4-triazole ring is a complex process that can be influenced by the substituents. The loss of small, stable neutral molecules like HCN, N₂, and in this case, likely HSCN, is a common feature in the mass spectra of such heterocyclic systems. The presence of a prominent peak at m/z 77 for the phenyl cation is a strong indicator of the phenyl substituent.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups and provides insights into tautomerism, and Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this important molecule, ensuring its identity and purity in the pursuit of novel drug discovery and development.

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Retrieved from --INVALID-LINK--

- Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Retrieved from --INVALID-LINK--

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from --INVALID-LINK--

- Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from --INVALID-LINK--

- Shimadzu. (n.d.). KBr Pellet Method. Retrieved from --INVALID-LINK--

- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from --INVALID-LINK--

- University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences. Retrieved from --INVALID-LINK--

- Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from --INVALID-LINK--

- Creative Proteomics. (n.d.). Electron Ionization. Retrieved from --INVALID-LINK--

- Jaggi, N., & Vij, D. R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-12.

- Sci-Hub. (n.d.). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams. Retrieved from --INVALID-LINK--

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from --INVALID-LINK--

- Ferreira, V. F., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3254.

- Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from --INVALID-LINK--/05%3A_Spectroscopy/5.04%3A_The_1H-NMR_Experiment)

- National Institutes of Health. (2025, May 23). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Retrieved from --INVALID-LINK--

- Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from --INVALID-LINK--

- Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from --INVALID-LINK--

- Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from --INVALID-LINK--/03%3A_Ionization_Methods/3.01%3A_Electron_Ionization)

- Pakistan Journal of Scientific & Industrial Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Retrieved from --INVALID-LINK--

- Journal of Chemical and Pharmaceutical Research. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from --INVALID-LINK--

- ElectronicsAndBooks. (n.d.). Mass Spectra of Some 1,2,4-Triazole Derivatives (1). Retrieved from --INVALID-LINK--

- Semantic Scholar. (2016). Spectroscopic characterization and quantum chemical computations of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule. Retrieved from --INVALID-LINK--

- Journal of Pharmaceutical and Biological Sciences. (n.d.). View of Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Retrieved from --INVALID-LINK--

- ResearchGate. (2025, October 16). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from --INVALID-LINK--

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from --INVALID-LINK--

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Retrieved from --INVALID-LINK--

- ResearchGate. (2025, August 8). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from --INVALID-LINK--

- AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from --INVALID-LINK--

- SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 5-phenyl-4-[2-(1-piperidinyl)ethyl]-. Retrieved from --INVALID-LINK--

- MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from --INVALID-LINK--

- PubMed Central. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from --INVALID-LINK--

- ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from --INVALID-LINK--

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from --INVALID-LINK--

- ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Retrieved from --INVALID-LINK--

- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from --INVALID-LINK--

- CASPRE. (n.d.). 13C NMR Predictor. Retrieved from --INVALID-LINK--

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from --INVALID-LINK--

- The Royal Society of Chemistry. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. Retrieved from --INVALID-LINK--

- ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top).... Retrieved from --INVALID-LINK--

ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1 H NMR. Retrieved from --INVALID-LINK--

References

- 1. v3.pjsir.org [v3.pjsir.org]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. shimadzu.com [shimadzu.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thione-Thiol Tautomerism of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Abstract

The fascinating phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a cornerstone of modern organic and medicinal chemistry. This guide provides a comprehensive exploration of the thione-thiol tautomerism in 4-Phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in drug discovery. We will delve into the synthesis, spectroscopic characterization, and computational analysis of this tautomeric system. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven methodologies for the study of such equilibria. By understanding the subtle interplay of factors governing the tautomeric balance, we can unlock new avenues for the rational design of therapeutic agents with enhanced efficacy and target specificity.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism plays a pivotal role in the biological activity of many pharmaceutical compounds. The ability of a molecule to exist in different tautomeric forms can profoundly influence its physicochemical properties, such as lipophilicity, acidity/basicity (pKa), and hydrogen bonding capacity. These properties, in turn, dictate how a drug molecule interacts with its biological target, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][2] The presence of a thione group at the 3-position of the triazole ring introduces the possibility of thione-thiol tautomerism, a prototropic equilibrium between a C=S (thione) and a C-S-H (thiol) form. The predominant tautomer can have significant implications for receptor binding and overall bioactivity. Therefore, a thorough understanding and ability to characterize this equilibrium are crucial for the development of novel triazole-based therapeutics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. The general strategy involves the formation of a thiosemicarbazide intermediate, followed by cyclization to yield the desired triazole ring.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Benzoylthiosemicarbazide

-

To a solution of benzoyl hydrazine (10 mmol) in ethanol (50 mL), add phenyl isothiocyanate (10 mmol).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 1-benzoyl-4-phenylthiosemicarbazide.

Causality: The nucleophilic addition of the terminal nitrogen of benzoyl hydrazine to the electrophilic carbon of phenyl isothiocyanate forms the thiosemicarbazide backbone. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion.

Step 2: Cyclization to this compound

-

Dissolve the 1-benzoyl-4-phenylthiosemicarbazide (5 mmol) in an aqueous solution of sodium hydroxide (2 M, 50 mL).

-

Reflux the mixture for 6-8 hours.

-

After cooling, the solution is acidified with dilute hydrochloric acid (HCl) until a precipitate is formed.

-

The solid product is filtered, washed thoroughly with water, and recrystallized from ethanol to afford pure this compound.

Causality: The alkaline conditions promote the intramolecular cyclization of the thiosemicarbazide. The hydroxide ion acts as a base, facilitating the nucleophilic attack of one of the nitrogen atoms onto the carbonyl carbon, followed by dehydration to form the stable triazole ring. Acidification is necessary to protonate the resulting thiolate salt and precipitate the neutral thiol/thione product.

References

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a wide array of clinically successful drugs spanning diverse therapeutic areas. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic applications of 1,2,4-triazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal to their development.

The Enduring Appeal of the 1,2,4-Triazole Nucleus

The prevalence of the 1,2,4-triazole core in numerous pharmaceuticals is not coincidental. Several key features contribute to its status as a favored pharmacophore:

-

Metabolic Stability: The triazole ring is generally robust to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[1]

-

Hydrogen Bonding Capability: The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2]

-

Dipole Character: The inherent dipole moment of the triazole ring contributes to its ability to engage in favorable interactions with receptor sites.[2]

-

Bioisosterism: The 1,2,4-triazole nucleus can serve as a bioisostere for amide and ester groups, allowing for the modulation of a molecule's properties while maintaining its biological activity.[1]

-

Enhanced Solubility: The polar nature of the triazole moiety often improves the aqueous solubility of drug candidates, a crucial factor for bioavailability.[3][4]

Therapeutic Applications: A Broad Spectrum of Activity

Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of pharmacological activities, leading to their development as antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant agents.[5][6][7]

Antifungal Activity: The Hallmark of 1,2,4-Triazoles

Perhaps the most well-established and clinically significant application of 1,2,4-triazoles is in the treatment of fungal infections.[8] Drugs like fluconazole and itraconazole are mainstays in antifungal therapy.[9][10]

Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][8] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By binding to the heme iron atom in the active site of CYP51, the triazole ring disrupts the conversion of lanosterol to ergosterol.[11] This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, which compromises the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[9][12] This fungistatic action effectively halts the proliferation of the fungal pathogen.[8][13]

Diagram: Antifungal Mechanism of 1,2,4-Triazoles

Caption: Mechanism of 1,2,4-triazole antifungal agents via inhibition of CYP51.

Quantitative Antifungal Activity:

The in vitro efficacy of antifungal 1,2,4-triazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values.

| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 4 | [9][10] |

| Itraconazole | Candida albicans | ≤0.03 - 0.25 | [9] |

| Ciprofloxacin-triazole hybrid (28g) | MRSA | 0.25 - 1 | [13] |

| Bis-1,2,4-triazole derivative (54) | Proteus vulgaris | 0.5 | [13] |

| Quinoline-benzothiazolyl-triazole (23f, 23j) | Candida albicans | 6.25 | [13] |

Anticancer Activity: A Multifaceted Approach

The 1,2,4-triazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[8] Derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines through diverse mechanisms.[14][15]

Mechanisms of Action:

-

Aromatase Inhibition: A key strategy in the treatment of hormone receptor-positive breast cancer is the reduction of estrogen levels. Letrozole and anastrozole are potent non-steroidal aromatase inhibitors that contain a 1,2,4-triazole moiety.[4][14] They competitively inhibit the aromatase enzyme (CYP19A1), which is responsible for the final step in estrogen biosynthesis.[14] This deprivation of estrogen slows the growth of hormone-dependent tumors.[1][14] Letrozole has been shown to be a more potent inhibitor of aromatase than anastrozole.[14][15]

-

Kinase Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.[14]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[14]

-

Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair, and their inhibition by 1,2,4-triazole compounds can induce DNA damage and cell death.[14]

-

PI3K/Akt/mTOR Pathway Modulation: Some 1,2,4-triazole-containing compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[16][17][18]

Diagram: Anticancer Mechanisms of 1,2,4-Triazoles

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Quantitative Anticancer Activity:

The in vitro anticancer efficacy of 1,2,4-triazole derivatives is commonly determined by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |

| Letrozole | Breast Cancer (MCF-7) | Potent Aromatase Inhibitor | [14][15] |

| Anastrozole | Breast Cancer (MCF-7) | Potent Aromatase Inhibitor | [14][15] |

| Compound 10a | MCF-7, Hela, A549 | 6.43, 5.6, 21.1 | [19] |

| Compound 10d | MCF-7, Hela, A549 | 10.2, 9.8, 16.5 | [19] |

| Compound 7c | SMMC-7721 (Hepatocellular Carcinoma) | 1.10 | [10] |

| TP6 | B16F10 (Murine Melanoma) | 41.12 | [20] |

| B4 | MCF-7 | 20.35 | [21] |

Anti-inflammatory and Other Activities

1,2,4-triazole derivatives have also shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[22][23] Additionally, various derivatives have been reported to possess antibacterial, antiviral, and anticonvulsant properties, highlighting the broad therapeutic potential of this scaffold.[2][5][24]

Quantitative Anti-inflammatory Activity:

| Compound | Target | IC50 (µM) | Reference |

| Derivative 4 | COX-1 / COX-2 | 117.8 / 1.76 | [24] |

| Derivative 14 | COX-1 / COX-2 | 13.5 / 0.04 | [24] |

| Compound 21a | COX-1 / COX-2 | 9.15 / 2.13 | [24] |

| Compound 21b | COX-1 / COX-2 | 8.85 / 1.98 | [24] |

Synthesis of 1,2,4-Triazole Derivatives: Key Methodologies

A variety of synthetic routes have been developed for the construction of the 1,2,4-triazole ring system.

Classical Synthetic Methods

-

Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide at high temperatures to yield a 3,5-disubstituted 1,2,4-triazole.[14]

-

Einhorn-Brunner Reaction: This reaction provides a route to N-substituted 1,2,4-triazoles through the condensation of diacylamines with monosubstituted hydrazines in the presence of a weak acid.[3]

Modern Synthetic Approaches

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 1,2,4-triazole derivatives.[15]

-

Copper-Catalyzed Reactions: Copper catalysts have been effectively employed in the synthesis of 1,2,4-triazoles through oxidative C-H functionalization and C-N bond formation.[8][15]

Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol provides an efficient, one-pot, two-step synthesis of 1,2,4-triazole-3-thione derivatives, which are versatile intermediates for further functionalization. The process involves the initial formation of an acyl/aroyl substituted thiosemicarbazide, followed by base-catalyzed intramolecular cyclization.

Step 1: Formation of Thiosemicarbazide Intermediate

-

Dissolve the appropriate substituted acid hydrazide (10 mmol) in ethanol (50 mL).

-

Add the corresponding isothiocyanate (10 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated thiosemicarbazide intermediate by filtration, wash with cold ethanol, and dry.

Step 2: Cyclization to 1,2,4-Triazole-3-thione

-

Suspend the dried thiosemicarbazide intermediate (5 mmol) in an aqueous solution of sodium hydroxide (8%, 25 mL).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.

-

Collect the precipitated 1,2,4-triazole-3-thione by filtration.

-

Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Biological Evaluation: Key Experimental Workflows

The biological activity of newly synthesized 1,2,4-triazole derivatives is assessed through a variety of in vitro assays.

Diagram: General Workflow for Synthesis and Biological Evaluation

Caption: General workflow from synthesis to biological evaluation of 1,2,4-triazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[7][22][25][26][27]

Experimental Protocol: CYP51 Inhibition Assay

This fluorescence-based functional assay is used to determine the inhibitory activity of compounds against recombinant T. cruzi CYP51.

-

Assay Preparation: In a 96-well plate, add 37 pmoles/mL of recombinant T. cruzi CYP51, 100 µM of the fluorescent substrate BOMCC, and varying concentrations of the test compound in 50 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding an NADPH regenerating system to each well.

-

Fluorescence Measurement: Monitor the decrease in fluorescence over time as the BOMCC is metabolized.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.[3][28]

Future Directions and Conclusion

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile nucleus in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to the development of clinically successful drugs and a multitude of promising therapeutic candidates.[8] Future research will likely focus on the design of novel hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to achieve multi-target activity and overcome drug resistance. The continued exploration of the structure-activity relationships of 1,2,4-triazole derivatives, aided by computational modeling and advanced synthetic methodologies, will undoubtedly lead to the discovery of new and more effective therapeutic agents.

References

- 1. Letrozole vs. Anastrozole for Breast Cancer: A Comparison | MyBCTeam [mybcteam.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Strong Synergism of Palmatine and Fluconazole/Itraconazole Against Planktonic and Biofilm Cells of Candida Species and Efflux-Associated Antifungal Mechanism [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Fungistatics - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. MTT (Assay protocol [protocols.io]

- 27. broadpharm.com [broadpharm.com]

- 28. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

An In-Depth Technical Guide to In Silico Docking Studies of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs with activities spanning antifungal, antibacterial, anticancer, and anti-inflammatory applications.[1][2][3] This guide provides an in-depth, technically-focused protocol for conducting in silico molecular docking studies on a representative member of this class, 4-Phenyl-4H-1,2,4-triazole-3-thiol. As drug discovery pipelines increasingly rely on computational methods to reduce costs and accelerate timelines, mastering molecular docking has become essential.[4][5] This document moves beyond a simple list of steps, offering field-proven insights into the causality behind methodological choices, establishing self-validating systems for trustworthy results, and grounding the entire workflow in authoritative scientific principles. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage structure-based drug design for hit identification and lead optimization.[6][7]

Foundational Principles: The 'Why' Behind the 'How'

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[5][7] The primary goals are twofold:

-

Pose Prediction: To accurately determine the conformation, position, and orientation of the ligand within the receptor's binding site.[4][5]

-

Binding Affinity Estimation: To calculate the strength of the interaction, typically represented by a scoring function or binding energy, which helps in ranking potential drug candidates.[4]

The reliability of any docking study is not merely a function of the software used but is critically dependent on meticulous preparation of both the ligand and the receptor. The principle of "garbage in, garbage out" is particularly resonant in this field. This guide, therefore, places significant emphasis on the preparatory stages as the foundation for a scientifically valid outcome.

Part I: Pre-Docking Preparation – Laying the Groundwork for Accuracy

This phase involves the careful preparation of molecular structures and the definition of the search space for the docking simulation.

Target Protein Selection & Preparation

Expertise & Experience: The choice of a biological target is dictated by the therapeutic hypothesis. Given the well-documented antibacterial properties of 1,2,4-triazole derivatives[1][3][8], we will select a crucial bacterial enzyme as our target. D-alanine-D-alanine ligase (DDL) from the pathogenic bacterium Staphylococcus aureus is an excellent candidate. It is a vital enzyme in the bacterial cell wall synthesis pathway and a validated target for antibiotics. For this guide, we will use the crystal structure of S. aureus DDL, available from the Protein Data Bank (PDB).

Protocol 1: Receptor Preparation

-

Obtain Crystal Structure: Download the PDB file for S. aureus DDL. For this workflow, we will use PDB ID: 2I3E , which is the enzyme co-crystallized with an inhibitor. This native ligand is crucial for validating our docking protocol later.

-

Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, or Discovery Studio Visualizer).

-

Remove Non-Essential Molecules: Delete all water molecules (HOH), co-factors, and the co-crystallized ligand from the structure.

-

Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (i.e., as a bridging interaction). Removing the existing ligand clears the binding site for our compound of interest.

-

-

Add Hydrogens & Assign Charges: Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds and are typically not resolved in crystal structures. Assign partial atomic charges (e.g., Gasteiger or AMBER charges). This step is critical for the scoring function to accurately calculate electrostatic interactions.

-

Save the Prepared Receptor: Save the cleaned, hydrogen-added protein structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).

Ligand Preparation (this compound)

Expertise & Experience: The ligand must be represented in its most energetically favorable three-dimensional conformation. Docking a high-energy or improperly charged ligand will produce meaningless results.

Protocol 2: Ligand Preparation

-

Generate 2D Structure: Draw the structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch, or obtain it from a database like PubChem.

-

Convert to 3D and Energy Minimize: Convert the 2D drawing into a 3D structure. Perform an energy minimization using a suitable molecular mechanics force field (e.g., MMFF94).

-

Causality: This process optimizes the ligand's geometry (bond lengths, angles, and torsions) to find its lowest energy, most stable conformation.

-

-

Assign Charges and Torsions: Assign partial charges (e.g., Gasteiger). Define the rotatable bonds (torsions) that the docking algorithm will be allowed to explore.

-

Save the Prepared Ligand: Save the final 3D structure in the required format (e.g., .pdbqt).

Active Site Definition & Grid Box Generation

Expertise & Experience: To make the simulation computationally feasible, the search for the best binding pose is confined to a specific region of the protein—the active site or binding pocket.

Protocol 3: Defining the Search Space

-

Identify the Binding Site: The most reliable method is to use the position of the co-crystallized ligand (from the original PDB file, 2I3E) to define the center of the binding pocket.

-

Generate the Grid Box: Using software like AutoDock Tools, define a 3D grid box that encloses the entire binding site. The box should be large enough to allow the ligand to rotate and translate freely within the pocket.

-

Causality: The docking program pre-calculates potential interaction energies between different atom types on a grid. This significantly speeds up the simulation, as these values can be quickly looked up rather than recalculated at every step.

-

-

Record Coordinates: Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box. These are required inputs for the docking software.

Caption: Input-process-output flow for the AutoDock Vina simulation.

Part III: Post-Docking Analysis – Transforming Data into Scientific Insight

Trustworthiness: Raw output from a docking program is merely data, not knowledge. This phase is crucial for interpreting the results, validating the methodology, and building confidence in the predictions.

Protocol Validation: The Self-Validating System

Before analyzing the results for our test compound, we must validate our docking protocol.

Protocol 5: Re-Docking the Native Ligand

-

Prepare Native Ligand: Extract the co-crystallized ligand from the original 2I3E PDB file and prepare it using the same method as in Protocol 2.

-

Dock the Native Ligand: Run the docking simulation (Protocol 4) using the prepared native ligand and the same grid box.

-

Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

-

Trustworthiness Metric: A valid docking protocol should be able to reproduce the experimental binding mode. An RMSD value below 2.0 Å is considered a successful validation, indicating that the chosen parameters are appropriate for this biological system.

-

Analyzing Binding Affinity and Poses

Once the protocol is validated, we can analyze the results for this compound.

-

Examine Binding Scores: Review the log file to see the binding affinity scores for the predicted poses. The score is an estimation of the binding free energy (ΔG) in kcal/mol. More negative values suggest stronger, more favorable binding.

-

Visual Inspection: Load the receptor and the output poses file (all_results.pdbqt) into a visualization tool. Analyze the top-ranked pose (Pose 1).

Data Presentation: Docking Results Summary

| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -7.8 | 0.000 |

| 2 | -7.5 | 1.352 |

| 3 | -7.2 | 2.108 |

| ... | ... | ... |

| (Note: These are illustrative values for demonstration purposes.) |

Interpreting Molecular Interactions

Expertise & Experience: This is the most critical step, where computational data is translated into a biochemical hypothesis. The binding score is important, but the nature of the interactions provides the rationale for the predicted affinity.

Protocol 6: Interaction Analysis

-

Identify Key Interactions: In your visualization software, focus on the top-ranked pose within the active site.

-

Look for Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. Note the donor and acceptor atoms and the distance (typically < 3.5 Å). The triazole nitrogens and the thiol group are potential H-bond donors/acceptors.

-

Identify Hydrophobic Interactions: Observe where the phenyl ring of the ligand is situated. It will likely be in a hydrophobic pocket, interacting with nonpolar residues like Valine, Leucine, or Isoleucine.

-

Identify π-System Interactions: The aromatic phenyl and triazole rings can participate in π-π stacking (with residues like Phenylalanine, Tyrosine) or π-cation interactions (with charged residues like Lysine, Arginine).

-

Correlate with Biological Data: Compare the interacting residues with any known catalytic or key binding residues from the literature. A strong hypothesis is formed if the ligand interacts with residues known to be critical for the enzyme's function.

Diagram 3: Post-Docking Analysis Workflow

Caption: The workflow for validating the protocol and analyzing results.

Advanced Considerations and Future Directions

While this guide provides a robust workflow for standard rigid-receptor docking, it is important to acknowledge its limitations and potential next steps.

-

Receptor Flexibility: Proteins are not static. Methods like ensemble docking (docking against multiple conformations of the receptor) or induced-fit docking can provide a more realistic model of the binding event. [5][7]* Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time, the top-ranked protein-ligand complex can be subjected to MD simulations. [8][9]This helps verify if the key interactions are maintained in a dynamic, solvated environment.

-

ADMET Prediction: A promising docking result is only the beginning. Subsequent in silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to evaluate the compound's drug-likeness. [9][10]

Conclusion

This technical guide has detailed a comprehensive, field-tested workflow for the in silico molecular docking of this compound. By emphasizing rigorous preparation, protocol validation, and detailed interaction analysis, this methodology ensures that the generated results are not only computationally derived but are also biochemically plausible and scientifically trustworthy. Molecular docking, when executed with this level of diligence, serves as a powerful and indispensable tool in the modern drug discovery arsenal, enabling the rapid screening of virtual libraries and the rational design of novel therapeutic agents.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japer.in [japer.in]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 7. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-phenylthiosemicarbazide, and proceeds through a cyclization reaction. This guide elucidates the underlying reaction mechanism, offers a step-by-step experimental protocol, and outlines the necessary safety precautions. The information presented herein is intended to equip researchers with the practical knowledge required for the successful and safe synthesis of this valuable triazole derivative.

Introduction

1,2,4-Triazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, serves as a crucial intermediate for the synthesis of more complex bioactive molecules.[3][4] Its unique structural features allow for further functionalization, making it a versatile building block in drug discovery programs.[5]

This document provides a comprehensive guide to the synthesis of this compound, starting from 4-phenylthiosemicarbazide. The primary method detailed involves the reaction with formic acid, which serves as both a reagent and a solvent, leading to the cyclization of the thiosemicarbazide backbone.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 4-phenylthiosemicarbazide and formic acid is a two-step process involving acylation followed by cyclodehydration.

-

Acylation: The initial step is the formylation of the N1-nitrogen of 4-phenylthiosemicarbazide by formic acid. This reaction forms an N-formyl intermediate, 1-formyl-4-phenyl-3-thiosemicarbazide.[6] The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of formic acid, which is activated by protonation in the acidic medium.

-

Cyclodehydration: The N-formyl intermediate then undergoes an intramolecular cyclization. The N4-nitrogen atom, rendered nucleophilic, attacks the carbonyl carbon of the formyl group. This is followed by the elimination of a water molecule to form the stable 1,2,4-triazole ring. The reaction is driven by the formation of the aromatic triazole ring system. In alkaline conditions, the N-4 nitrogen is more nucleophilic, facilitating the cyclization to form the 1,2,4-triazole.[7]

The tautomeric nature of the final product is an important consideration. This compound can exist in both thiol and thione forms. Spectroscopic evidence suggests that the thione form is predominant in the solid state.[4]

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 4-phenylthiosemicarbazide.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Phenylthiosemicarbazide | Reagent Grade, 98% | Sigma-Aldrich |

| Formic Acid | ACS Reagent, ≥88% | Fisher Scientific |

| Ethanol | Anhydrous, 99.5% | VWR Chemicals |

| Hydrochloric Acid (HCl) | Concentrated, 37% | J.T. Baker |

| Sodium Hydroxide (NaOH) | Pellets, 97% | EMD Millipore |

| Distilled Water | - | In-house |

| Round-bottom flask (100 mL) | - | Pyrex |

| Reflux condenser | - | Kimble |

| Magnetic stirrer and stir bar | - | IKA |

| Heating mantle | - | Glas-Col |

| Büchner funnel and filter paper | - | Whatman |

| Beakers and Erlenmeyer flasks | - | Corning |

| pH paper | - | MColorpHast |

Step-by-Step Methodology

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylthiosemicarbazide (0.1 mol, 16.72 g).

-

Carefully add formic acid (30 mL) to the flask. Caution: Formic acid is corrosive and should be handled in a fume hood.

-

Attach a reflux condenser to the flask and place the setup on a heating mantle.

-

-

Reflux:

-

Begin stirring the mixture and heat it to reflux (approximately 100-110 °C).

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold distilled water.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold distilled water to remove any residual formic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol.

-

Dissolve the solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified product in a vacuum oven at 60 °C.

-

-

Characterization:

-

The identity and purity of the synthesized this compound can be confirmed by measuring its melting point (expected: ~210-212 °C) and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.[8]

-

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling Precautions